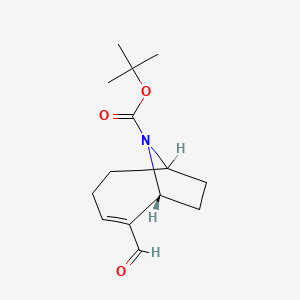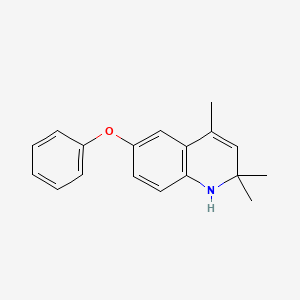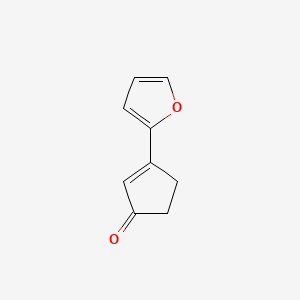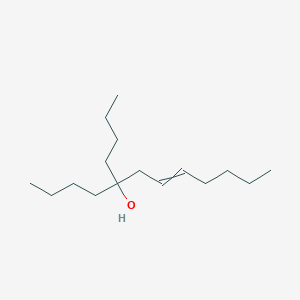
5-Butyldodec-7-EN-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyldodec-7-EN-5-OL: is an organic compound with the molecular formula C16H32O It is a long-chain alcohol with a double bond at the 7th position and a butyl group attached to the 5th carbon
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Butyldodec-7-EN-5-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable aldehyde or ketone to form the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of an alkene. The alkene undergoes hydroboration with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. These methods are scaled up using industrial reactors and continuous flow systems to ensure efficient production.
化学反応の分析
Types of Reactions:
Oxidation: 5-Butyldodec-7-EN-5-OL can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: PBr3, SOCl2, TsCl
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
科学的研究の応用
Chemistry: 5-Butyldodec-7-EN-5-OL is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a model compound to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound can be used in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 5-Butyldodec-7-EN-5-OL depends on its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
1-Dodecanol: A long-chain alcohol with a similar structure but without the double bond and butyl group.
5-Butyl-5-decanol: Similar structure but lacks the double bond.
7-Dodecen-1-ol: Similar structure but lacks the butyl group.
Uniqueness: 5-Butyldodec-7-EN-5-OL is unique due to the presence of both a double bond and a butyl group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
113984-46-6 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC名 |
5-butyldodec-7-en-5-ol |
InChI |
InChI=1S/C16H32O/c1-4-7-10-11-12-15-16(17,13-8-5-2)14-9-6-3/h11-12,17H,4-10,13-15H2,1-3H3 |
InChIキー |
AIKGKBVSJOWEAC-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC(CCCC)(CCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


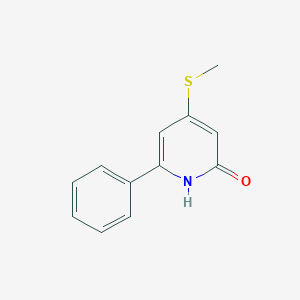
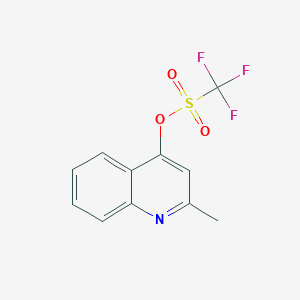
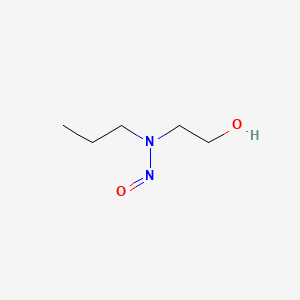
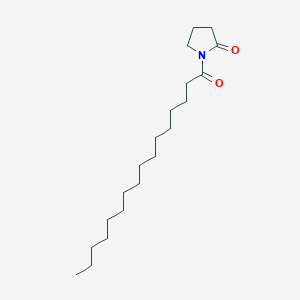
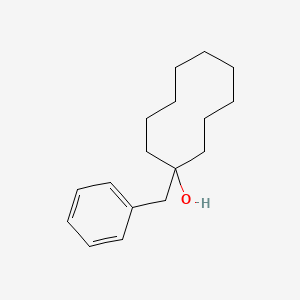
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
